2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde
CAS No.: 1623144-44-4
Cat. No.: VC2735862
Molecular Formula: C13H9F2NO2
Molecular Weight: 249.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1623144-44-4 |
---|---|
Molecular Formula | C13H9F2NO2 |
Molecular Weight | 249.21 g/mol |
IUPAC Name | 2-fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde |
Standard InChI | InChI=1S/C13H9F2NO2/c1-18-13-5-10(12(15)6-16-13)8-2-3-9(7-17)11(14)4-8/h2-7H,1H3 |
Standard InChI Key | YYPLYHXPBGSCDQ-UHFFFAOYSA-N |
SMILES | COC1=NC=C(C(=C1)C2=CC(=C(C=C2)C=O)F)F |
Canonical SMILES | COC1=NC=C(C(=C1)C2=CC(=C(C=C2)C=O)F)F |
Introduction
Chemical Structure and Properties
2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde is a heteroaromatic compound with a benzaldehyde core substituted with a 5-fluoro-2-methoxypyridine moiety at the para position. The presence of two fluorine atoms—one on the benzaldehyde ring and another on the pyridine ring—along with the methoxy group creates a unique electronic environment.
Basic Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₈F₂NO₂ |
Molecular Weight | 249.21 g/mol |
Appearance | Solid |
CAS Number | Not specifically identified in source data |
IUPAC Name | 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde |
The molecular structure features important functional groups including the aldehyde (-CHO), two fluorine atoms, and a methoxy group (-OCH₃), creating a molecule with multiple reactive sites and electronic properties of interest to medicinal chemists and materials scientists.
Structural Characteristics
The compound contains two aromatic rings: a 2-fluorobenzaldehyde moiety and a 5-fluoro-2-methoxypyridine substituent. The pyridine nitrogen and methoxy group contribute to hydrogen bonding capabilities, while the fluorine atoms enhance metabolic stability and binding interactions with biological targets. The aldehyde group serves as a reactive handle for further transformations.
Chemical Reactivity
Aldehyde Reactivity
The benzaldehyde component provides versatile reactivity that can be leveraged in various transformations:
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Condensation reactions with amines to form imines
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Aldol condensations to form α,β-unsaturated carbonyl compounds
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Reduction to primary alcohols
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Oxidation to carboxylic acids
Pyridine Functionality
The pyridine ring with methoxy and fluoro substituents offers additional reactivity:
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Nucleophilic aromatic substitution at suitable positions
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Coordination to metals through the pyridine nitrogen
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Hydrogen bonding through the pyridine nitrogen and methoxy oxygen
Comparison with Similar Compounds
Several structurally related compounds provide insight into the properties and applications of 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde.
Structural Analogs Comparison
The positional isomers exhibit subtle differences in electronic distribution, potentially affecting their reactivity patterns and biological properties. The presence of an additional fluorine atom in 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde likely enhances its metabolic stability and binding interactions compared to mono-fluorinated analogs.
Spectroscopic Properties
Mass Spectrometry
Expected molecular ion peak at m/z 249, with fragmentation patterns likely involving loss of the aldehyde group, methoxy group, and other characteristic fragmentations of fluorinated aromatic compounds.
Future Research Directions
Structure-Activity Relationship Studies
Further research into 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde could focus on:
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Systematic modification of substituents to optimize biological activity
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Investigation of binding modes with potential protein targets
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Development of more potent analogs for specific applications
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Exploration of the impact of fluorine substitution pattern on biological activity
Synthetic Methodology Development
The development of efficient, scalable syntheses for this compound represents an important research direction, potentially including:
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Flow chemistry approaches for continuous manufacturing
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Green chemistry methods to reduce environmental impact
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Catalyst optimization for improved yields and selectivity
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Late-stage functionalization strategies for rapid analog generation
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